molecular formula C21H22N4O B4422299 N-1-naphthyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

N-1-naphthyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

Cat. No. B4422299
M. Wt: 346.4 g/mol
InChI Key: LDFZYYOGPVPNMQ-UHFFFAOYSA-N
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Description

N-1-naphthyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, also known as NAPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. NAPA belongs to a class of compounds known as piperazine derivatives, which have been studied extensively for their pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-1-naphthyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-naphthyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide in lab experiments is its relatively low toxicity compared to other compounds in its class. However, this compound is not very water-soluble, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of this compound.

Future Directions

There are several potential future directions for research on N-1-naphthyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to improve cognitive function and memory in animal models, suggesting its potential use as a therapeutic agent for Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other neurological disorders.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. While more research is needed to fully understand its mechanism of action and potential side effects, this compound has shown promise as a therapeutic agent for various neurological disorders.

Scientific Research Applications

N-1-naphthyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has been studied for its potential use in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. Several studies have shown that this compound has anxiolytic and antidepressant effects in animal models, suggesting its potential use as a therapeutic agent.

properties

IUPAC Name

N-naphthalen-1-yl-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(23-19-9-5-7-17-6-1-2-8-18(17)19)16-24-12-14-25(15-13-24)20-10-3-4-11-22-20/h1-11H,12-16H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFZYYOGPVPNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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